molecular formula C25H22Cl2N2OS2 B1195632 (3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone

(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone

Cat. No. B1195632
M. Wt: 501.5 g/mol
InChI Key: WVXRLXIHTFSYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone is an azaspiro compound.

Scientific Research Applications

Antiviral Properties

A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which include compounds structurally similar to the specified chemical, were synthesized and evaluated for their antiviral activity. These compounds demonstrated strong activity against the influenza A/H3N2 virus, with some variants showing EC50 values as low as 0.2 µM, and a selectivity index of about 50. Additionally, certain derivatives inhibited human coronavirus 229E, illustrating the potential of this chemical scaffold in developing new antiviral molecules (Apaydın et al., 2020).

Nematicidal Activity

Another research focused on the synthesis of compounds related to the specified chemical, highlighting their potential in addressing nematicidal challenges. These compounds were evaluated for their antibacterial, antifungal, and nematicidal activities, showcasing their broad-spectrum utility in pest and pathogen control (Srinivas, Nagaraj, & Reddy, 2008).

Anticancer and Antidiabetic Applications

A study on the development of spirothiazolidines analogs, which share a similar structural framework with the specified chemical, revealed significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting their potential in antidiabetic drug development (Flefel et al., 2019).

Antimicrobial Effects

A related compound was synthesized and assessed for its antimicrobial activity. This research highlights the potential of such chemical structures in developing new classes of antimicrobial agents, effective against various bacterial and fungal strains (Patel & Patel, 2017).

Synthesis and Structural Characterization

Research has also been conducted on the synthesis and structural characterization of similar compounds, providing insight into their potential applications in various fields, including pharmaceuticals (Lakshminarayana et al., 2009).

Anticonvulsant Properties

Compounds with a similar structural motif have been synthesized and evaluated for their anticonvulsant properties. This research opens avenues for the development of new treatments for seizure disorders (Obniska et al., 2005).

properties

Product Name

(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone

Molecular Formula

C25H22Cl2N2OS2

Molecular Weight

501.5 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylidene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone

InChI

InChI=1S/C25H22Cl2N2OS2/c1-15-9-8-11-18(26)21(15)28-24-29(25(16(2)31-24)13-6-3-7-14-25)23(30)22-20(27)17-10-4-5-12-19(17)32-22/h4-5,8-12H,2-3,6-7,13-14H2,1H3

InChI Key

WVXRLXIHTFSYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C2N(C3(CCCCC3)C(=C)S2)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
Reactant of Route 2
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
Reactant of Route 3
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
Reactant of Route 4
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
Reactant of Route 5
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
Reactant of Route 6
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone

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